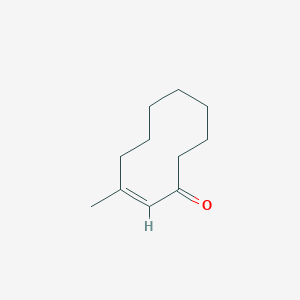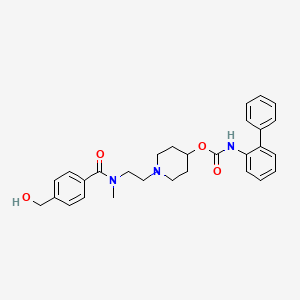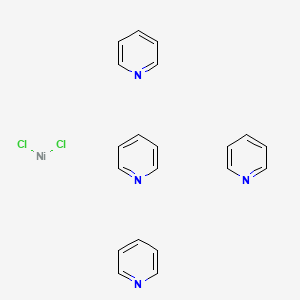
(Z)-3-Methylcyclodec-2-enone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-Methylcyclodec-2-enone is an organic compound characterized by a cyclodecane ring with a methyl group and a double bond in the (Z)-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Methylcyclodec-2-enone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular aldol condensation of a suitable diketone, followed by selective reduction and dehydration to form the desired enone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using catalysts to enhance yield and selectivity. The process may also include purification steps such as distillation or chromatography to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form saturated cyclodecanes or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the double bond or the carbonyl group is targeted.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated cyclodecanes or alcohols.
Substitution: Various substituted cyclodecanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (Z)-3-Methylcyclodec-2-enone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. It may have applications in the development of pharmaceuticals or as a probe in biochemical studies.
Industry: In the industrial sector, this compound can be used in the production of fragrances, flavors, and other specialty chemicals. Its structural properties make it suitable for various applications in material science and chemical engineering.
Mecanismo De Acción
The mechanism of action of (Z)-3-Methylcyclodec-2-enone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular or biochemical processes.
Comparación Con Compuestos Similares
(E)-3-Methylcyclodec-2-enone: The (E)-isomer of the compound, which has different spatial arrangement and potentially different reactivity and applications.
Cyclodecanone: A related compound without the double bond, used in similar applications but with different chemical properties.
Uniqueness: (Z)-3-Methylcyclodec-2-enone is unique due to its (Z)-configuration, which imparts specific stereochemical properties that can influence its reactivity and interactions with other molecules. This makes it distinct from its (E)-isomer and other related compounds.
Propiedades
Fórmula molecular |
C11H18O |
|---|---|
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
(2Z)-3-methylcyclodec-2-en-1-one |
InChI |
InChI=1S/C11H18O/c1-10-7-5-3-2-4-6-8-11(12)9-10/h9H,2-8H2,1H3/b10-9- |
Clave InChI |
SGAOWGBKAHVQHD-KTKRTIGZSA-N |
SMILES isomérico |
C/C/1=C/C(=O)CCCCCCC1 |
SMILES canónico |
CC1=CC(=O)CCCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate](/img/structure/B13435512.png)
![7-[[(16E)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaen-11-yl]oxy]-N-hydroxyheptanamide](/img/structure/B13435517.png)

![1-[(4-Benzoylphenyl)methyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B13435524.png)
![(2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13435525.png)


amine](/img/structure/B13435537.png)

